molecular formula C22H16Cl2N2O3 B5005938 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide

Cat. No.: B5005938
M. Wt: 427.3 g/mol
InChI Key: FUGNMDSOZOAEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoxazole is a heterocyclic compound with a benzene ring fused to an oxazole ring. It’s used as a starting material for the synthesis of larger, usually bioactive structures . The compound you mentioned has additional functional groups attached to the benzoxazole core, including a methoxy group and a dichlorobenzamide group. These groups could potentially affect the compound’s reactivity and biological activity.


Chemical Reactions Analysis

Benzoxazoles are relatively stable due to their aromaticity, but they do have reactive sites that allow for functionalization . The reactivity of your compound would likely be influenced by the additional functional groups.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzoxazoles and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-12-7-8-13(22-26-17-5-3-4-6-19(17)29-22)11-18(12)25-21(27)14-9-15(23)20(28-2)16(24)10-14/h3-11H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGNMDSOZOAEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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